molecular formula C28H20S B1274985 2,5-Bis(4-biphenylyl)thiophene CAS No. 56316-86-0

2,5-Bis(4-biphenylyl)thiophene

Cat. No. B1274985
CAS RN: 56316-86-0
M. Wt: 388.5 g/mol
InChI Key: WBSMVAWETYTHTA-UHFFFAOYSA-N
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Description

2,5-Bis(4-biphenylyl)thiophene (BP1T) is a compound that has been studied for its high emission yields and efficient excitation energy propagation. The emission properties of BP1T crystals have been investigated, revealing phenomena such as spectrally narrowed emissions (SNE) and stimulated resonance Raman scattering (SRRS). The formation of strongly emissive H-aggregates within the crystals is believed to be responsible for these properties, which are significant for optoelectronic applications .

Synthesis Analysis

The synthesis of thiophene derivatives, including those related to BP1T, often involves cross-coupling reactions such as the Sonogashira reaction. For instance, 2,5-bis(phenylethynyl)thiophenes have been synthesized via the Sonogashira cross-coupling of diiodothiophene with substituted ethynylbenzenes . Although not directly related to BP1T, these methods are indicative of the synthetic approaches that could be applied to BP1T and its derivatives.

Molecular Structure Analysis

The molecular structure of BP1T is characterized by the presence of biphenyl groups attached to a thiophene core. The planarity and conjugation of the thiophene and biphenyl units are crucial for the optical properties of the compound. Single-crystal X-ray diffraction studies at low temperatures have been used to determine the structures of related compounds, confirming the planar nature of the molecules and the facile rotation of the phenyl groups, which affects the absorption spectra in solution .

Chemical Reactions Analysis

The chemical behavior of thiophene derivatives under electrochemical conditions has been extensively studied. For example, the oxidation of diphenylamino-substituted thiophenes leads to the formation of radical cations and various dimeric and oligomeric products, depending on the substitution pattern . These findings are relevant to understanding the reactivity of BP1T under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of BP1T and related thiophene derivatives are influenced by their molecular structure. The conjugation and planarity of the molecules contribute to their optical properties, such as absorption and emission spectra. Compounds with extended conjugation and planarity often exhibit red-shifted absorption and emission spectra and enhanced quantum efficiency . The high emission yields and efficient energy propagation in BP1T crystals suggest that these properties are also present in BP1T, making it a candidate for optoelectronic device applications .

Scientific Research Applications

  • Organic Semiconductors

    • 2,5-Bis(4-biphenylyl)thiophene is used in the advancement of organic semiconductors .
  • Organic Field-Effect Transistors (OFETs)

    • This compound plays a role in the fabrication of OFETs .
  • Organic Light-Emitting Diodes (OLEDs)

    • 2,5-Bis(4-biphenylyl)thiophene is used in the fabrication of OLEDs .
  • Brightening Agent

    • 2,5-Bis(4-biphenylyl)thiophene is used as a brightening agent in various materials such as thermoplastic plastics, polyvinyl chloride (PVC), polyethylene (PE), polypropylene (PP), polystyrene (PS), acrylonitrile butadiene styrene (ABS), styrene-acrylonitrile resin (SAN), poly (methyl methacrylate) (PMMA), acrylic resin, polyester fibre, paint, coating, and printing ink .
  • Lasing Applications

    • 2,5-Bis(4-biphenylyl)thiophene is used in the synthesis of new candidates of thiophene/phenylene co-oligomer (TPCO) species for lasing applications .
  • Organic Transistor Materials
    • 2,5-Bis(4-biphenylyl)thiophene is used in the synthesis of organic transistor materials .

Future Directions

The unique optical properties of 2,5-Bis(4-biphenylyl)thiophene, such as high emission, make it a promising material for optoelectronic applications . Future research may focus on exploring its potential in organic light-emitting diodes (OLEDs) and organic semiconductor lasers .

properties

IUPAC Name

2,5-bis(4-phenylphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20S/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-20-28(29-27)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSMVAWETYTHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401577
Record name 2,5-Bis(4-biphenylyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-biphenylyl)thiophene

CAS RN

56316-86-0
Record name 2,5-Bis(4-biphenylyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
S Hotta, M Goto - Advanced Materials, 2002 - Wiley Online Library
A spine‐ or herringbone‐like array of molecules characterizes the crystal structure of the organic semiconductor 2,5‐bis(4‐biphenylyl)thiophene (BP1T). Its bent molecular shape …
Number of citations: 112 onlinelibrary.wiley.com
S Kobayashi, F Sasaki, H Yanagi, S Hotta… - Journal of …, 2005 - Elsevier
Spectrally narrowed emission (SNE) in 2,5-bis(4-biphenylyl)thiophene (BP1T) crystals is investigated using fs laser pulse. Two different types of narrowing are observed at different …
Number of citations: 8 www.sciencedirect.com
Y Ono, F Sasaki, H Yanagi - Molecular Crystals and Liquid Crystals, 2016 - Taylor & Francis
Ligth amplification properties are investigated for single crystals of commercially available 2,5-bis(4-biphenylyl)thiophene. Depending on growth methods, three kinds of crystals are …
Number of citations: 4 www.tandfonline.com
K Ishikawa, F Sasaki, S Kobayashi, H Yanagi… - Journal of …, 2004 - Elsevier
We have investigated the emission properties in 2,5-bis(4-biphenylyl)thiophene (BP1T) crystals, which show high emission yields and efficient excitation energy propagation, using …
Number of citations: 6 www.sciencedirect.com
K Hashimoto, F Sasaki, S Hotta… - Journal of Nanoscience …, 2016 - ingentaconnect.com
One-dimensional (1D) structures of 2,5-bis(4-biphenylyl)thiophene (BP1T) crystals are fabricated for light amplification and field-effect transistor (FET) measurements. A strip-shaped 1D …
Number of citations: 5 www.ingentaconnect.com
Y Kawaguchi, F Sasaki, H Mochizuki… - Journal of Applied …, 2013 - pubs.aip.org
We have investigated electronic states in the valence electron bands for the thin films of three thiophene/phenylene co-oligomer (TPCO) compounds, 2, 5-bis (4-biphenylyl) thiophene (…
Number of citations: 16 pubs.aip.org
Y Inada, T Yamao, M Inada, T Itami, S Hotta - Synthetic metals, 2011 - Elsevier
We present the preparation of giant organic thin single-crystals of 2,5-bis(4-biphenylyl)thiophene (BP1T), a thiophene/phenylene co-oligomer (TPCO). Large-size well-defined hexagon …
Number of citations: 34 www.sciencedirect.com
F Sasaki, Y Kawaguchi, H Mochizuki… - … Crystals and Liquid …, 2015 - Taylor & Francis
Doping effects in thiophene/phenylene co-oligomers (TPCOs) have been studied by means of extreme-UV (EUV) excited photoelectron spectroscopy (EUPS) and electro-luminescence …
Number of citations: 7 www.tandfonline.com
MA Fourati, T Maris, WG Skene… - The Journal of …, 2011 - ACS Publications
The photophysics of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) were investigated for assessing its limitations for use as a universal fluorophore and as a viable sensor for both …
Number of citations: 34 pubs.acs.org
PA Praveen, A Bhattacharya… - Materials Today …, 2020 - Elsevier
A theoretical study was carried out to understand the geometrical, electronic and optical properties of bipheylyl/thiophene based molecular system. For that, density functional theory …
Number of citations: 7 www.sciencedirect.com

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